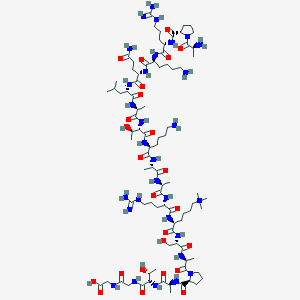

H-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys(Me3)-Ser-Ala-Pro-Ala-Thr-Gly-Gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties and Cardiovascular Health

The peptide sequence appears to have relevance in the study of antihypertensive properties and cardiovascular health. Legume proteins and their derived biopeptides, similar in structure to the provided peptide sequence, have demonstrated significant antihypertensive effects, primarily through the inhibition of the angiotensin-converting enzyme (ACE) and renin activities, as well as the promotion of γ-aminobutyric acid (GABA) production. This has implications for the development of functional food products aimed at improving cardiovascular health and managing conditions such as hypertension (Tan Wan Xin, Chong Li Choo, & Y. Wan, 2022).

Cancer Risk and Genetic Polymorphisms

Studies have investigated the role of specific polymorphisms in genes like XPC, where amino acid sequences similar to the provided peptide are implicated. These polymorphisms, including Lys939Gln and Ala499Val, have been associated with varying cancer risks across different types of cancer, including lung and breast cancer. This research contributes to understanding the low-penetrance susceptibility gene variants and their role in cancer susceptibility (G. Francisco et al., 2008; Li Qiu et al., 2008; Wei Zheng et al., 2011).

Nutritional Science and Metabolism

Peptides similar to the sequence provided have been studied for their nutritional implications, particularly in the field of parenteral nutrition. For example, the peptide L-alanyl-L-glutamine has been synthesized and its effective utilization, rapid provision of free glutamine, and potential use in parenteral nutrition have been explored. This research is crucial for understanding how specific amino acid sequences can be used to maintain essential nutrient pools in catabolic situations, offering insights into metabolic processes and nutritional therapies (P. Fürst, S. Albers, & P. Stehle, 1989).

Therapeutic Potential and Drug Development

The peptide sequence is also relevant in the context of therapeutic development. For instance, peptides derived from lethal toxin neutralizing factor (LTNF) have shown promise as potential agents for anti-venom and anti-toxin therapy. Research in this domain focuses on identifying active fragments of larger molecules that retain their biological activity and can be synthesized for therapeutic use, thereby contributing to the development of treatments for intoxication caused by various toxins (B. V. Lipps, 2008).

Eigenschaften

Molekularformel |

C87H157N30O25 |

|---|---|

Molekulargewicht |

2023.38 |

IUPAC-Name |

[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |

InChI |

InChI=1S/C87H156N30O25/c1-44(2)40-59(111-77(134)58(31-32-63(91)121)108-73(130)54(25-15-18-34-89)106-75(132)57(28-21-36-97-87(94)95)109-81(138)62-30-22-37-115(62)84(141)45(3)90)78(135)102-48(6)70(127)114-67(52(10)120)83(140)110-53(24-14-17-33-88)72(129)101-46(4)68(125)100-47(5)69(126)105-56(27-20-35-96-86(92)93)74(131)107-55(26-16-19-39-117(11,12)13)76(133)112-60(43-118)79(136)104-50(8)85(142)116-38-23-29-61(116)80(137)103-49(7)71(128)113-66(51(9)119)82(139)99-41-64(122)98-42-65(123)124/h44-62,66-67,118-120H,14-43,88-90H2,1-13H3,(H27-,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140)/p+1/t45-,46-,47-,48-,49-,50-,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine-d6](/img/no-structure.png)